AriMocloMol Maleic Acid

Vue d'ensemble

Description

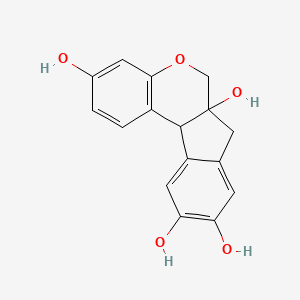

Arimoclomol, also known as BRX-345, is an experimental drug developed by CytRx Corporation . It is an orally administered drug intended to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease . The drug is designed to stimulate a normal cellular protein repair pathway through the activation of compounds called “molecular chaperones” .

Synthesis Analysis

The synthesis of maleic acid, a component of AriMocloMol Maleic Acid, has been extensively studied . It can be synthesized from biomass-derived chemicals over homogeneous or heterogeneous catalysts . Another method involves the microwave-assisted synthesis of malic acid involving hydrochloric acid as a catalyst .Molecular Structure Analysis

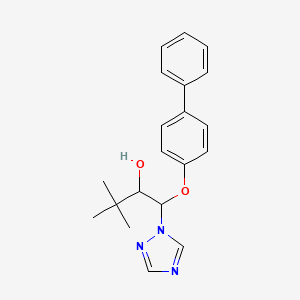

The molecular formula of AriMocloMol Maleic Acid is C14H20ClN3O3•C4H4O4, and its molecular weight is 429.85 g/mol . It is a derivative of hydroxamic acid .Chemical Reactions Analysis

Maleic acid, a component of AriMocloMol Maleic Acid, can yield succinic acid by hydrogenation . It can also be converted to the identical anhydride by heat treatment .Applications De Recherche Scientifique

Treatment of Amyotrophic Lateral Sclerosis (ALS)

Arimoclomol was tested in a pivotal trial for the treatment of Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease . However, the trial did not meet its primary and secondary endpoints to show benefit in people living with ALS . Despite the unsuccessful trial, the data generated will contribute meaningfully to the scientific dialogue on this challenging disease .

Treatment of Niemann-Pick Disease Type C (NPC)

Arimoclomol is being developed as a treatment for Niemann-Pick Disease Type C (NPC), a rare, genetic, relentlessly progressive neurodegenerative disease . The drug has been granted Orphan Drug Designation for NPC by the FDA and European Medicines Agency . It is currently under priority review with the U.S. Food and Drug Administration .

Mechanism of Action

The exact mechanism of action of arimoclomol is unknown. Evidence indicates that arimoclomol acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function .

Administration

Arimoclomol can be administered orally, with a capsule that can be swallowed whole or opened to mix with soft foods and/or liquids or delivered through a gastric feeding tube .

Research

In NPC, arimoclomol has been investigated in one Phase 2/3 double-blind, placebo-controlled trial including 50 patients . A sub-study of the completed Phase 2/3 trial is ongoing, investigating the safety of arimoclomol in children 6-24 months of age with NPC .

Patient Advocacy Collaboration

Zevra, the company developing Arimoclomol, is working closely with key patient advocacy groups to raise awareness, provide education and support research for NPC .

Mécanisme D'action

Target of Action

AriMocloMol Maleic Acid is believed to act on molecular chaperones , specifically Hsp70 . Molecular chaperones are proteins that assist in the folding, assembly, and transport of other proteins within the cell. They play a crucial role in maintaining cellular protein homeostasis.

Mode of Action

AriMocloMol Maleic Acid is designed to stimulate a natural cellular repair pathway by activating these molecular chaperones . It uses a unique ‘molecular chaperone’ co-induction mechanism . The activation of molecular chaperones helps in the repair of damaged proteins, called aggregates, which are thought to play a role in many diseases .

Biochemical Pathways

The primary biochemical pathway affected by AriMocloMol Maleic Acid is the heat shock response . This response is a protective mechanism that cells use to protect themselves from stress conditions. The activation of this response leads to the production of heat shock proteins, such as Hsp70, which help in the refolding and repair of damaged proteins .

Pharmacokinetics

It is known that the compound isorally administered . The absorption, distribution, metabolism, and excretion (ADME) properties of AriMocloMol Maleic Acid, as well as their impact on its bioavailability, are areas of ongoing research.

Result of Action

The activation of molecular chaperones by AriMocloMol Maleic Acid leads to the repair of damaged proteins. This can potentially treat a broad range of diseases where protein aggregation plays a key role . For instance, it has been shown to extend life in an animal model of ALS .

Orientations Futures

Arimoclomol is currently in the NDA-stage and is being developed for the treatment of Niemann-Pick disease type C (NPC), a rare progressive neurodegenerative disease . Zevra Therapeutics plans to refile the New Drug Application (NDA) for arimoclomol in NPC with the U.S. Food and Drug Administration (FDA) as early as the third quarter of 2023 .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUSJUJCPWMZKR-GARNONDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AriMocloMol Maleic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1667512.png)

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)